An In-depth Technical Guide to the Chemical Structure and Synthesis of Galunisertib (LY2157299)
An In-depth Technical Guide to the Chemical Structure and Synthesis of Galunisertib (LY2157299)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galunisertib (LY2157299), a potent and selective small molecule inhibitor of the Transforming Growth-Factor Beta (TGF-β) receptor I (TGFβRI) kinase, has been a subject of significant interest in oncology research.[1][2][3][4] By targeting the TGF-β signaling pathway, which plays a crucial role in tumor progression, immune evasion, and metastasis, Galunisertib presents a promising therapeutic strategy.[1][2][3][4][5] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key experimental protocols associated with Galunisertib, intended for researchers and professionals in the field of drug development.
Chemical Structure and Properties
Galunisertib is a dihydropyrrolopyrazole derivative with the chemical name 4-[2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-6-carboxamide.[1] Its monohydrate form is often used in preclinical and clinical studies.[1][2]
Chemical Formula: C₂₂H₁₉N₅O[6]
Molecular Weight: 369.42 g/mol [6]
CAS Number: 700874-72-2
The structure of Galunisertib features a quinoline carboxamide moiety linked to a dihydropyrrolopyrazole core, which in turn is substituted with a methyl-pyridinyl group. This specific arrangement allows for high-affinity binding to the ATP-binding site of the TGFβRI kinase domain.[1]
Synthesis of Galunisertib
The synthesis of Galunisertib is described as a four-step convergent approach.[1] While detailed, step-by-step industrial synthesis protocols are proprietary, a multi-gram scale synthesis has been reported in academic literature, with slight modifications from the original Eli Lilly & Company synthesis. The general synthetic scheme is outlined below.
Experimental Protocol: Synthesis of Galunisertib (Illustrative)
This protocol is a composite representation based on available literature and should be adapted and optimized for specific laboratory conditions.
Step 1: Synthesis of the Quinoline Intermediate A key quinoline intermediate is synthesized, often involving a multi-step process to construct the quinoline ring system with the required substitutions.
Step 2: Synthesis of the Dihydropyrrolopyrazole Core The dihydropyrrolopyrazole core structure is prepared separately. This typically involves the condensation of a hydrazine derivative with a suitable carbonyl compound to form the pyrazole ring, followed by the formation of the fused pyrrolidine ring.
Step 3: Coupling of the Quinoline and Dihydropyrrolopyrazole Moieties The quinoline intermediate and the dihydropyrrolopyrazole core are coupled through a suitable cross-coupling reaction, such as a Suzuki or Stille coupling, to form the carbon-carbon bond between the two heterocyclic systems.
Step 4: Final Functional Group Manipulations The final step involves the conversion of a precursor functional group on the quinoline moiety to the desired carboxamide. This is often achieved by hydrolysis of a nitrile to a carboxylic acid, followed by amidation.
A patent for Galunisertib (WO2007018818A1) provides details on the synthesis and characterization of the monohydrate crystal form.[7]
Mechanism of Action and Signaling Pathway
Galunisertib is a selective inhibitor of the TGF-β receptor I (TGFβRI/ALK5) kinase.[3][8] The binding of TGF-β ligands to the type II receptor (TGFβRII) induces the recruitment and phosphorylation of TGFβRI. Activated TGFβRI then phosphorylates the downstream signaling proteins, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which translocates to the nucleus and regulates the transcription of target genes involved in cell proliferation, differentiation, apoptosis, and invasion.[4][9] Galunisertib competitively binds to the ATP-binding site of TGFβRI, thereby preventing the phosphorylation of SMAD2 and SMAD3 and blocking the entire downstream signaling cascade.[1][3]
Caption: TGF-β signaling and Galunisertib's mechanism.
Key Experimental Protocols
1. TGFβRI Kinase Inhibition Assay
This assay determines the potency of Galunisertib in inhibiting the kinase activity of TGFβRI.
Methodology: A filter binding assay can be utilized to determine the Ki value.
-
Prepare a reaction mixture containing recombinant TGFβRI (often a constitutively active mutant like T204D for enhanced sensitivity), a substrate (e.g., a peptide containing the SMAD2 phosphorylation site), and varying concentrations of Galunisertib.[1]
-
Initiate the kinase reaction by adding ATP (radiolabeled, e.g., [γ-³³P]ATP).
-
Incubate the reaction mixture to allow for substrate phosphorylation.
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Stop the reaction and spot the mixture onto a filter membrane that binds the phosphorylated substrate.
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Wash the filter to remove unincorporated [γ-³³P]ATP.
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Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the Ki value from the inhibition data.
2. Phospho-SMAD2 (pSMAD2) ELISA
This assay measures the level of phosphorylated SMAD2 in cells or tissues to assess the pharmacodynamic effect of Galunisertib.
Methodology:
-
Culture cells (e.g., NIH3T3, 4T1-LP, or EMT6-LM2) and treat with varying concentrations of Galunisertib for a specified period.[1][2]
-
Stimulate the cells with TGF-β1 to induce SMAD2 phosphorylation.[1][2]
-
Lyse the cells to extract total protein.
-
Use a sandwich ELISA kit for pSMAD2. The wells are typically coated with a capture antibody for total SMAD2.
-
Add cell lysates to the wells and incubate.
-
Wash the wells and add a detection antibody that specifically recognizes phosphorylated SMAD2 (pSMAD2).
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate and measure the colorimetric change using a plate reader.
-
Normalize the pSMAD2 levels to total SMAD2 levels, which can be measured in parallel using a separate ELISA or by Western blot.
Caption: Workflow for pSMAD2 ELISA.
Quantitative Data Summary
The following tables summarize key quantitative data for Galunisertib from preclinical studies.
Table 1: In Vitro Potency of Galunisertib
| Target/Assay | Cell Line/System | IC50/Ki | Reference |
| TGFβRI (ALK5) Kinase Activity | Cell-free | Ki = 86 nM | [1] |
| TGFβRI (ALK5) Autophosphorylation | Cell-free | IC50 = 0.051 nM | [1] |
| TGFβRII Kinase Activity | Cell-free | IC50 = 2 µM | [1] |
| TGFβRII Binding | Cell-free | IC50 = 0.43 µM | [1] |
| pSMAD Inhibition | NIH3T3 cells | IC50 = 0.064 µM | [2] |
| TGFβ1-induced Proliferation | NIH3T3 cells | IC50 = 0.396 µM | [2] |
| pSMAD Inhibition | 4T1-LP cells | IC50 = 1.765 µM | [1] |
| pSMAD Inhibition | EMT6-LM2 cells | IC50 = 0.8941 µM | [1] |
Table 2: Kinase Selectivity Profile of Galunisertib
| Kinase | IC50 (µM) | Reference |
| TGFβRI (Alk5) | 0.172 | [1] |
| Alk4/ACVR1B | 0.08 | [1] |
| TGFβRII | 0.21 | [1] |
| ACVR2B | 0.69 | [1] |
| Alk6/BMPR1B | 0.47 | [1] |
Table 3: In Vivo Pharmacodynamic and Pharmacokinetic Parameters
| Parameter | Tumor Model | Value | Reference |
| TED₅₀ (pSMAD inhibition) | Calu6 | 25 mg/kg | [1] |
| TED₅₀ (pSMAD inhibition) | EMT6-LM2 | 8.3 mg/kg | [1] |
| TEC₅₀ (pSMAD inhibition) | Calu6 | 1.5 µM | [1] |
| TEC₅₀ (pSMAD inhibition) | EMT6-LM2 | 0.5 µM | [1] |
TED₅₀: Total effective dose to inhibit 50% pSMAD; TEC₅₀: Total effective concentration to inhibit 50% pSMAD
Conclusion
Galunisertib is a well-characterized, selective inhibitor of TGFβRI kinase with demonstrated preclinical activity. This guide provides a foundational understanding of its chemical properties, synthesis, mechanism of action, and key experimental methodologies for its evaluation. For researchers and drug development professionals, this information serves as a valuable resource for further investigation and development of TGF-β pathway inhibitors in oncology.
Caption: Logical flow of Galunisertib's action.
References
- 1. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the TGFβ pathway with galunisertib, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. IL188181A - Monohydrate of 2- (6-methyl-pyridine-2-yl) -3-) 6-amido-quinoline-4-yl) -6,5-dihydro-h4-pyrrolo [2,1- b] pyrazole as an anti-drug Cancerous and pharmaceuticals containing it - Google Patents [patents.google.com]
- 7. WO2018006870A1 - Galunisertib crystal form and preparation method therefor and use thereof - Google Patents [patents.google.com]
- 8. dovepress.com [dovepress.com]
- 9. Effects of TGF-beta signalling inhibition with galunisertib (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients - PMC [pmc.ncbi.nlm.nih.gov]
